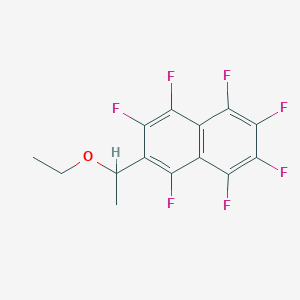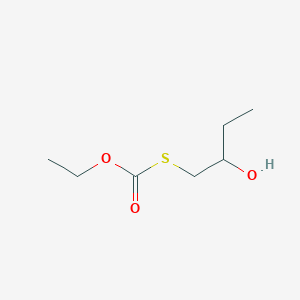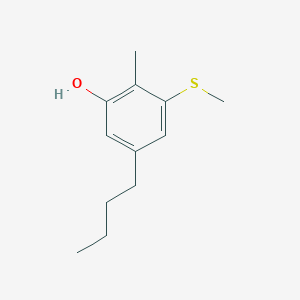
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is an organic compound characterized by the presence of an ethoxyethyl group and seven fluorine atoms attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the introduction of the ethoxyethyl group to a heptafluoronaphthalene precursor. One common method is the alkylation of heptafluoronaphthalene with 1-ethoxyethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Chemical Research: Employed as a model compound to study the effects of fluorine substitution on aromatic systems and to develop new synthetic methodologies.
作用機序
The mechanism of action of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its interaction with various molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity of the compound, making it a valuable tool in studying electrophilic and nucleophilic reactions. Additionally, the ethoxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
1,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the ethoxyethyl group, making it less reactive in certain types of reactions.
2-(1-Methoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can affect its reactivity and applications.
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-octafluoronaphthalene: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the combination of the ethoxyethyl group and multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90095-70-8 |
|---|---|
分子式 |
C14H9F7O |
分子量 |
326.21 g/mol |
IUPAC名 |
2-(1-ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C14H9F7O/c1-3-22-4(2)5-8(15)6-7(10(17)9(5)16)12(19)14(21)13(20)11(6)18/h4H,3H2,1-2H3 |
InChIキー |
WMZNDJMFLJIDNH-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

